molecular formula C9H16ClNO3 B2918322 1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride CAS No. 2228807-95-0

1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

Cat. No. B2918322
M. Wt: 221.68
InChI Key: ZOBFTMMBLDOIPB-UHFFFAOYSA-N
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Description

This compound, also known as 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride, is a chemical with the CAS Number: 2228298-36-8 . It has a molecular weight of 207.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO3.ClH/c1-5-8(6(10)11)2-7(3-8,4-9)12-5;/h5H,2-4,9H2,1H3,(H,10,11);1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space . This suggests that it can participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

The compound's structural analogs have been explored for their potential in synthesizing new pharmaceutical agents and understanding the chemistry of cyclopropane and azabicyclo hexane derivatives. For instance, the synthesis of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives was investigated for potential antidepressant activities, highlighting the importance of the Z configuration obtained from oxabicyclo hexanes for pharmacological activity (Bonnaud et al., 1987). Another study presented a new entry into 2-azabicyclo[2.1.1]hexanes via 3-(chloromethyl)cyclobutanone, showcasing synthetic pathways for obtaining compounds with similar skeletons for further research applications (Stevens & Kimpe, 1996).

Bioconjugation and Biological Applications

Research on the mechanism of amide formation by carbodiimide in aqueous media has provided insights into bioconjugation techniques, critical for drug development and biomolecular research (Nakajima & Ikada, 1995). Additionally, CP-45,899, a compound within this chemical family, has been identified as a beta-lactamase inhibitor, extending the antibacterial spectrum of beta-lactams and providing a basis for developing new antibiotics (English et al., 1978).

Advanced Materials and Synthesis Techniques

The exploration of azabicyclohexane derivatives for constructing novel materials and synthesis methodologies has been significant. For example, the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid involved investigating efficient synthesis routes for this unnatural amino acid, which could serve as a valuable building block in medicinal chemistry (Napolitano et al., 2010). Moreover, the development of 3-azabicyclo[3.1.0]hex-1-ylamines through Ti-mediated intramolecular reductive cyclopropanation demonstrated the potential for creating tris- and monoprotected derivatives with significant implications in synthetic organic chemistry (Gensini et al., 2002).

Enzyme Inhibition and Drug Design

The structural analogs of "1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride" have been examined for their enzyme inhibitory activity, providing valuable insights for drug design. For example, novel Schiff base derivatives of amoxicillin showed antibacterial activity, demonstrating the utility of these compounds in developing new antimicrobial agents (Al-Masoudi et al., 2015).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, but they are still underexplored from a synthetic accessibility point of view . Therefore, future research could focus on developing new synthetic routes, implementing new methodologies, and exploring new exit vectorization .

properties

IUPAC Name

1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-7(2)9(6(11)12)3-8(4-9,5-10)13-7;/h3-5,10H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBFTMMBLDOIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CC(C2)(O1)CN)C(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid hydrochloride

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